molecular formula C15H20ClNO3S B12116086 Ethyl 2-[(4-chlorobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-[(4-chlorobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B12116086
M. Wt: 329.8 g/mol
InChI Key: DGMAXRUAYALBRF-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-chlorobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a molecular formula of C15H20ClNO3S. This compound is notable for its unique structure, which includes a benzothiophene ring, a chlorobutanoyl group, and an ethyl ester functional group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(4-chlorobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-chlorobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions, such as temperature, pressure, and solvent choice, are critical to achieving the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of Ethyl 2-[(4-chlorobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Ethyl 2-[(4-chlorobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate include:

Uniqueness

What sets this compound apart from similar compounds is its unique benzothiophene core, which imparts distinct chemical and biological properties. This structural feature may enhance its reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H20ClNO3S

Molecular Weight

329.8 g/mol

IUPAC Name

ethyl 2-(4-chlorobutanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C15H20ClNO3S/c1-2-20-15(19)13-10-6-3-4-7-11(10)21-14(13)17-12(18)8-5-9-16/h2-9H2,1H3,(H,17,18)

InChI Key

DGMAXRUAYALBRF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCCCl

Origin of Product

United States

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